2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione
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Overview
Description
2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. Additionally, green synthesis techniques have been developed, such as solventless reactions, which offer environmentally friendly alternatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions using optimized conditions to ensure high yields and purity. The use of transition-metal-catalyzed reactions and organocatalytic methods has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the isoindoline nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which suggests its potential use as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(Hydroxymethyl)phthalimide: Shares a similar isoindoline-1,3-dione structure but lacks the thiophene ring.
Phthalimidomethyl alcohol: Another compound with a similar core structure but different functional groups.
Properties
Molecular Formula |
C14H11NO3S |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-[[5-(hydroxymethyl)thiophen-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H11NO3S/c16-8-10-6-5-9(19-10)7-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-6,16H,7-8H2 |
InChI Key |
ZXZJHLASJGMUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)CO |
Origin of Product |
United States |
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